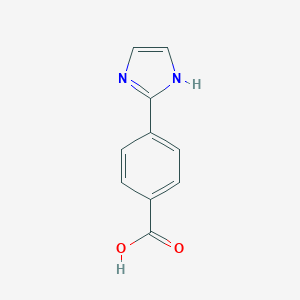

4-(1H-imidazol-2-yl)benzoic Acid

描述

Significance of Heterocyclic Carboxylic Acids in Contemporary Chemistry

Heterocyclic carboxylic acids represent a crucial class of organic compounds, distinguished by the presence of a cyclic structure containing at least one atom other than carbon within the ring, alongside a carboxylic acid functional group. derpharmachemica.com These compounds are of immense interest due to their widespread occurrence in nature and their diverse biological activities. derpharmachemica.comijpsr.com Many pharmaceuticals, agrochemicals, and veterinary products are based on heterocyclic scaffolds. ijpsr.com The presence of both a hydrogen-bond donor and acceptor in the carboxylic acid group, combined with the unique electronic properties of the heterocyclic ring, allows for specific interactions with biological targets such as enzymes and receptors. numberanalytics.comwikipedia.org This makes them valuable building blocks in drug discovery and development. derpharmachemica.com

Role of Imidazole (B134444) and Benzoic Acid Moieties in Functional Molecular Design

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a particularly important pharmacophore. researchgate.netresearchgate.net Its aromatic and ionizable nature enhances the pharmacokinetic properties of molecules, improving solubility and bioavailability. researchgate.net The electron-rich character of the imidazole core allows it to effectively bind to a variety of biological macromolecules. researchgate.net

The benzoic acid moiety, an aromatic carboxylic acid, also plays a critical role in molecular design. nih.gov The carboxyl group is polar and can participate in hydrogen bonding, influencing the solubility and crystal packing of molecules. wikipedia.org It can also act as a key interaction point with biological targets. The combination of the versatile binding capabilities of the imidazole ring and the physicochemical properties of the benzoic acid group in a single molecule, 4-(1H-imidazol-2-yl)benzoic acid, creates a powerful scaffold for developing new functional materials and therapeutic agents. nih.gov

Historical Context of this compound in Scientific Literature

While a detailed historical timeline is not extensively documented in single reviews, the study of imidazole and benzoic acid derivatives has been a long-standing area of chemical research. The synthesis and characterization of various substituted imidazole and benzoic acid compounds have been reported over several decades. The specific compound this compound has appeared in the scientific literature as a key intermediate or target molecule in various research endeavors. For instance, it has been utilized as a ligand in the synthesis of metal-organic frameworks (MOFs). cd-bioparticles.netresearchgate.net Its synthesis is often a crucial step in the preparation of more complex molecules with potential biological activity. researchgate.net

Overview of Research Trajectories for Imidazole-Benzoic Acid Conjugates

Research involving imidazole-benzoic acid conjugates is expanding in several promising directions. A significant area of focus is in medicinal chemistry, where these conjugates are being explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. derpharmachemica.comresearchgate.net The ability of the imidazole and benzoic acid moieties to interact with various biological targets makes them attractive candidates for the development of novel therapeutics.

Another major research trajectory is in the field of materials science, particularly in the development of MOFs. The bifunctional nature of this compound allows it to act as a linker, connecting metal ions to form porous, crystalline structures with high surface areas. cd-bioparticles.net These materials have potential applications in gas storage, catalysis, and drug delivery.

Furthermore, the unique photophysical and electronic properties of some imidazole-benzoic acid derivatives are being investigated for applications in optoelectronics and sensor technology. The ongoing exploration of these conjugates promises to yield new materials and molecules with a wide range of functionalities.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.19 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | YJCYHGYOXHANSY-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid sigmaaldrich.com |

| Purity | ~97% sigmaaldrich.com |

| Storage Temperature | Room Temperature sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

4-(1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCYHGYOXHANSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363088 | |

| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108035-45-6 | |

| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 1h Imidazol 2 Yl Benzoic Acid

Established Synthetic Routes for 4-(1H-imidazol-2-yl)benzoic Acid

The synthesis of this compound and its benzimidazole (B57391) analogs has been achieved through several reliable methods, including multicomponent reactions, condensation, and specific named reactions.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer an efficient pathway to synthesize substituted imidazoles by combining three or more reactants in a single step. The Debus-Radziszewski imidazole (B134444) synthesis is a classic example of a multicomponent reaction for imidazole formation. wikipedia.orgscribd.com This method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org A modification of this reaction, using an α-diketone, an amine, an aldehyde, and ammonia, can yield tetrasubstituted imidazoles. researchgate.net

Microwave-assisted organic synthesis has emerged as a green and efficient technique for one-pot synthesis. For instance, the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved under microwave irradiation in neat reaction conditions, often with excellent yields. ijprajournal.com These solvent-free methods are environmentally benign and offer shorter reaction times. nih.gov Various catalysts, such as sulfonic acid-functionalized pyridinium chloride, can also effectively promote the one-pot multicomponent condensation to yield highly substituted imidazoles. acs.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Benzil, Aldehyde, Primary Amine, Ammonium (B1175870) Acetate | Sulfonic acid-functionalized pyridinium chloride, Solvent-free, 100°C | 1,2,4,5-tetrasubstituted imidazoles | High | acs.org |

| 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, 130°C | 1,2,4-trisubstituted 1H-imidazoles | 80-96% | prepchem.com |

| Benzil, Aldehyde, Ammonium Acetate, p-TsOH | Microwave irradiation, 100°C | Imidazo[1,2-a]pyrimidine containing imidazole | 58% | nih.gov |

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of benzimidazole derivatives, which are structurally related to this compound. A common approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net For example, 4-(1H-benzimidazol-2-yl)benzenamine can be synthesized by the condensation of o-phenylenediamine with 4-aminobenzoic acid in the presence of o-phosphoric acid at elevated temperatures, yielding 70% of the product. researchgate.netsemanticscholar.org

Various catalysts and reaction conditions have been explored to optimize these condensation reactions. The use of nano-ZnO particles as a catalyst in the cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine has been shown to provide higher yields and shorter reaction times in an eco-friendly manner. nih.gov Other catalytic systems, such as ammonium chloride in ethanol (B145695), have also been employed for the synthesis of benzimidazole derivatives from o-phenylenediamine and aromatic acids. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| o-phenylenediamine, 4-aminobenzoic acid | o-phosphoric acid, 200°C | 4-(1H-benzimidazol-2-yl)benzenamine | 70% | researchgate.netsemanticscholar.org |

| Substituted aromatic aldehydes, o-phenylenediamine | ZnO nanoparticles, 70°C | Mono-substituted benzimidazoles | High | nih.gov |

| o-phenylenediamine, aromatic acid | Ammonium chloride, Ethanol, 80-90°C | Benzimidazole derivatives | 72-90% | researchgate.net |

Cyclization Strategies for Imidazole Ring Formation

The formation of the imidazole ring in this compound and its analogs is a critical step that can be achieved through various cyclization strategies. Intramolecular cyclization of an intermediate is a common pathway, often facilitated by a catalyst. nih.gov For instance, in a nano-ZnO catalyzed reaction, an aromatic aldehyde is first activated by the catalyst, followed by a nucleophilic attack from o-phenylenediamine to form an intermediate. This intermediate then undergoes intramolecular cyclization to yield the benzimidazole product. nih.gov

Electrophilic activation of a triple bond in an ortho-substituted carboalkoxy group can trigger heterocyclization through an intramolecular nucleophilic attack, leading to the formation of fused heterocyclic systems containing an imidazole ring. nih.gov These cyclization reactions are pivotal in constructing the core imidazole structure.

Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC) for Imidazole Synthesis

The Van Leusen reaction is a powerful tool for the synthesis of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction proceeds via the deprotonation of TosMIC, which then attacks the aldimine. wikipedia.org The subsequent steps involve a 5-endo-dig cyclization, tautomerization, ring-opening, and elimination of the tosyl group to afford the imidazole ring. nrochemistry.com

This reaction is versatile and can be used to prepare a variety of substituted imidazoles. organic-chemistry.org The aldimine can be generated in situ from an aldehyde and an amine, making it a convenient one-pot procedure. wikipedia.org

Application of 4-Formylbenzoic Acid in Imidazole Cyclization

4-Formylbenzoic acid and its derivatives are valuable precursors for the synthesis of this compound. One synthetic route involves the conversion of 4-cyanobenzaldehyde (derived from 4-formylbenzoic acid) to 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, which is then hydrolyzed to 4-(1H-benzo[d]imidazol-2-yl)benzoic acid. nih.gov The initial step involves a condensation reaction between o-phenylenediamine and 4-cyanobenzaldehyde, catalyzed by nano-ZnO particles, to form the benzonitrile intermediate. nih.gov This intermediate is then subjected to acidic hydrolysis to yield the final carboxylic acid product. nih.gov

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies for preparing derivatives of this compound often focus on improving reaction efficiency, yield, and environmental friendliness. These methods include the use of microwave irradiation and ultrasound assistance.

Microwave-assisted synthesis has been successfully employed for the rapid and efficient synthesis of benzimidazole derivatives. dergipark.org.trsemanticscholar.org For example, the cyclocondensation of 1,2-diaminobenzene with benzoic acid can be carried out in ethanol under microwave irradiation to produce 2-phenyl-1H-benzimidazole. semanticscholar.org This method significantly reduces reaction times compared to conventional heating. dergipark.org.tr

Ultrasound-assisted synthesis is another green chemistry approach that has been applied to the synthesis of imidazole-based compounds. nih.gov Sonochemistry can enhance reaction rates and yields while reducing the need for harsh solvents. nih.gov For example, the synthesis of benzimidazole scaffolds has been achieved using meglumine as a green catalyst under ultrasonic irradiation. nih.gov

Furthermore, post-synthetic modification of the this compound core allows for the creation of a diverse library of derivatives. For instance, the key intermediate 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid can be reacted with various aryl/alkyl acid chlorides to synthesize a series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids. nih.gov

| Starting Material | Reagents/Conditions | Product | Reference |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | Maleic anhydride, then hydrazine hydrate/phenylhydrazine | Pyrazole derivatives | ijrpc.comsemanticscholar.org |

| 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acid | Aryl/alkyl acid chlorides | 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids | nih.gov |

| o-phenylenediamine, benzoic acid | Ethanol, Microwave irradiation | 2-phenyl-1H-benzimidazole | semanticscholar.org |

Synthesis via Substituted Benzohydrazides and Propargyl Derivatives

One innovative approach to constructing the imidazole ring system involves the use of propargyl derivatives. For instance, a multi-step synthesis can begin with the O-propargylation of a salicylaldehyde (B1680747) derivative using propargyl bromide. acs.org The resulting propargylated aldehyde can then undergo a condensation reaction with a 1,2-diamine, such as o-phenylenediamine, to form the benzimidazole ring. acs.orgnih.gov This method highlights the versatility of using propargyl groups as precursors in the formation of heterocyclic systems. While this example leads to a benzimidazole fused with a 1,4-benzoxazepine ring system after a subsequent cyclization, the initial condensation step to form the 2-substituted benzimidazole is a key analogous transformation for the synthesis of this compound. acs.orgnih.gov

Derivatization of the Imidazole Moiety

Once the core this compound structure is obtained, the imidazole moiety can be further functionalized. A common derivatization is N-alkylation, which involves the substitution of the hydrogen atom on one of the nitrogen atoms of the imidazole ring. nih.govotago.ac.nz However, the N-alkylation of unsymmetrical imidazoles can be challenging as it often leads to a mixture of regioisomers. reddit.com The regioselectivity of the alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent used, and the reaction medium. otago.ac.nz For instance, in a basic medium, the reaction proceeds through the imidazole anion, and the outcome is largely determined by polar and steric factors. otago.ac.nz Electron-withdrawing groups on the ring direct the alkylation to the more remote nitrogen atom. otago.ac.nz

Esterification of the Benzoic Acid Moiety

The carboxylic acid group of this compound provides a ready handle for various derivatizations, with esterification being a primary example. The process generally involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. analis.com.my This classic Fischer esterification method is widely applicable. For instance, the synthesis of ethyl 4-fluoro-3-nitrobenzoate is achieved by refluxing 4-fluoro-3-nitrobenzoic acid in ethanol with sulfuric acid. analis.com.my A similar approach can be applied to produce the corresponding ester of this compound. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). analis.com.my

Incorporation of Different Heterocyclic Rings (e.g., benzimidazole, pyrazole)

The core structure of this compound can be expanded by incorporating other heterocyclic rings, leading to hybrid molecules with potentially novel properties. A common strategy involves using a derivative of the parent molecule as a starting material for the construction of a new ring. For example, starting from 4-(1H-benzo[d]imidazol-2-yl)aniline, a closely related benzimidazole analogue, a pyrazole ring can be introduced. ijrpc.com This is achieved by first reacting the aniline derivative with maleic anhydride to form an α,β-unsaturated carboxylic acid. ijrpc.com This intermediate can then be cyclized using hydrazine hydrate or its derivatives to yield pyrazole-containing compounds. ijrpc.com This demonstrates a pathway to creating more complex molecular architectures based on the initial imidazole-benzoic acid scaffold.

Synthesis of Analogs with Altered Phenyl Substitutions

The synthesis of analogs of this compound with different substituents on the phenyl ring is readily achievable by selecting appropriately substituted starting materials. In the context of the Phillips-Ladenburg synthesis, this involves the condensation of a 1,2-diamine with a substituted benzoic acid or benzaldehyde. semanticscholar.org A wide array of substituted 2-arylbenzimidazoles has been synthesized using this approach. researchgate.net For example, the reaction of o-phenylenediamine with p-aminobenzoic acid yields 4-(1H-benzo[d]imidazol-2yl)benzenamide. rasayanjournal.co.in By varying the substituent on the starting benzoic acid, a library of analogs with diverse electronic and steric properties can be generated.

| Starting Benzoic Acid Derivative | Resulting Phenyl Substitution | Reference |

| p-Aminobenzoic acid | 4-amino | rasayanjournal.co.in |

| 4-Fluorobenzoic acid | 4-fluoro | nih.gov |

| 4-Hydroxybenzoic acid | 4-hydroxy | N/A |

| 4-Nitrobenzoic acid | 4-nitro | N/A |

Optimization of Reaction Conditions in this compound Synthesis

The efficiency of the synthesis of this compound and its derivatives is highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and catalysts is crucial for maximizing yield and ensuring the purity of the final product.

Temperature Regimes for Enhanced Yield and Purity

Temperature is a critical factor in the synthesis of 2-arylimidazoles and their benzimidazole counterparts. The classic Phillips-Ladenburg reaction, which involves the condensation of a 1,2-diamine with a carboxylic acid, often requires high temperatures to proceed efficiently. For instance, the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline from p-aminobenzoic acid and o-phenylenediamine is carried out by refluxing in o-phosphoric acid at temperatures ranging from 180-200 °C for several hours. ijrpc.com Similarly, the synthesis of 4-(1H-benzimidazol-2-yl)benzenamine is achieved by heating o-phenylenediamine with 4-aminobenzoic acid in o-phosphoric acid at 200 °C for two hours, resulting in a 70% yield. semanticscholar.org These elevated temperatures are necessary to drive the condensation and subsequent cyclization reactions to completion. However, for other synthetic steps, such as the hydrolysis of an ester to the final carboxylic acid, milder conditions like refluxing in an aqueous sodium hydroxide solution are sufficient. nih.gov

| Reaction Step | Temperature | Duration | Yield | Reference |

| Benzimidazole formation | 180-200 °C | 4 hours | Not specified | ijrpc.com |

| Benzimidazole formation | 200 °C | 2 hours | 70% | semanticscholar.org |

| Ester hydrolysis | Reflux | 5 minutes | Not specified | N/A |

| Condensation with aldehyde | 80 °C | 2-3 hours | 50-65% | acs.org |

Solvent System Selection and Optimization (e.g., methanol, DMF, ethanol)

The choice of solvent is a critical parameter in the synthesis of imidazole derivatives, as it can significantly influence reaction rates, yields, and the solubility of reactants and products. The multicomponent nature of the Debus-Radziszewski reaction often requires a solvent that can accommodate various intermediates of differing polarities. researchgate.net Protic solvents like methanol and ethanol are commonly employed. ijprajournal.com These solvents can participate in hydrogen bonding, which can help stabilize charged intermediates and facilitate proton transfer steps crucial for condensation and cyclization.

Polar aprotic solvents such as dimethylformamide (DMF) are also utilized, particularly when higher temperatures are required to drive the reaction to completion. ijrpc.commdpi.com Water has been explored as a "green" solvent alternative, sometimes under microwave irradiation, to accelerate the reaction. researchgate.net The use of deep eutectic solvents (DES) like a urea (B33335)/zinc(II) dichloride mixture has also been reported to catalyze the synthesis of related 2-substituted imidazoles, acting as both the solvent and catalyst. rsc.org Optimization of the solvent system is key; for instance, poor yields in some hydroxylic solvents can be attributed to the lower solubility of starting materials or excessive solvation of the ammonia source (e.g., ammonium acetate), which reduces its reactivity.

Table 1: Influence of Different Solvent Systems on Imidazole Synthesis

| Solvent | Type | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Methanol/Ethanol | Protic | Reflux | Good solubility for many reactants; can participate in H-bonding. ijprajournal.com |

| DMF | Aprotic, Polar | High Temperature (e.g., 140 °C) | High boiling point allows for higher reaction temperatures; good solvating power. ijrpc.commdpi.com |

| Water | Protic | Microwave Irradiation | Environmentally benign ("green chemistry"); can lead to high yields with microwave assistance. researchgate.net |

| Glycerol | Protic | 90-100 °C | Green solvent; powerful hydrogen bonding can activate reactants. |

| Solvent-free | N/A | High Temperature or Microwave | Reduces waste; can lead to excellent yields but may require high energy input. ijprajournal.com |

Catalytic Approaches in this compound Formation

While the condensation reaction to form imidazoles can proceed without a catalyst, particularly at high temperatures, the use of catalysts is common to improve yields, reduce reaction times, and allow for milder conditions. Both acid and metal-based catalysts have been successfully employed.

Lewis acids are particularly effective as they can activate the carbonyl groups of both the aldehyde and the dicarbonyl compound towards nucleophilic attack by ammonia. nih.gov A wide range of Lewis acid catalysts have been investigated for multicomponent imidazole synthesis, including zinc chloride (ZnCl₂), ferric chloride (FeCl₃), zirconium tetrachloride (ZrCl₄), and various metal tetrafluoroborates (e.g., Zn(BF₄)₂). rsc.orgnih.govnih.govrsc.org Heterogeneous and solid-supported acid catalysts, such as silica-supported sulfuric acid (SBA-Pr-SO₃H), silica-supported tetrafluoroboric acid (HBF₄–SiO₂), and zeolites (e.g., ZSM-11), offer the advantages of easy separation and recyclability, aligning with the principles of green chemistry. nih.govrsc.orgnih.gov

In some synthetic routes, metal catalysts play a different role. Copper salts, for instance, have been used in novel synthetic pathways that proceed through α-amination of ketones and oxidative C-C bond cleavage. nih.govrsc.org Other transition metals, like rhodium and gold, have been used to catalyze cycloaddition reactions that form the imidazole ring from different precursors. researchgate.netorganic-chemistry.org For the synthesis of this compound via the Debus-Radziszewski pathway, a Lewis or Brønsted acid catalyst would be a conventional and effective choice.

Table 2: Selected Catalytic Systems for Imidazole Synthesis

| Catalyst Type | Examples | Role in Reaction |

|---|---|---|

| Lewis Acids | ZnCl₂, FeCl₃, ZrCl₄, Yb(OTf)₃ | Activation of carbonyl groups toward nucleophilic attack. rsc.orgnih.govnih.gov |

| Solid Acids | HBF₄–SiO₂, Zeolites (ZSM-11), Cr₂O₃ Nanoparticles | Heterogeneous catalysis, allowing for easier workup and catalyst recycling. nih.govrsc.orgnih.gov |

| Brønsted Acids | Lactic Acid, Pivalic Acid, Benzoic Acid | Proton donation to facilitate condensation and dehydration steps. rsc.orgorganic-chemistry.orgacs.org |

| Metal Catalysts | Copper Salts, Rhodium(II) acetate | Catalyze alternative pathways like C-H amination or cycloaddition. nih.govrsc.orgresearchgate.net |

pH Control in Reaction Systems

Control of pH is a crucial factor throughout the synthesis and purification of this compound. The imidazole ring is amphoteric, meaning it can act as both an acid and a base. pharmaguideline.comnih.gov The sp²-hybridized nitrogen atom is basic (pKaH of the imidazolium ion is ~7.1), readily accepting a proton, while the N-H proton is weakly acidic and can be removed by a strong base. nih.gov

In the work-up and purification stages, precise pH control is essential for isolating the product. Because the molecule contains both an acidic carboxylic acid group and a basic imidazole ring, it exists as a zwitterion at its isoelectric point. Adjusting the pH allows for selective protonation or deprotonation to control its solubility. For example, neutralizing the reaction mixture to a specific pH (e.g., pH 6-7) can cause the product to precipitate from an aqueous solution, a common technique used for purification. ijrpc.comprepchem.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The most direct and widely accepted pathway for its formation from 4-formylbenzoic acid, glyoxal, and ammonia is the Debus-Radziszewski reaction. wikipedia.orgscribd.comresearchgate.net

Proposed Reaction Mechanisms for Imidazole Ring Closure

The mechanism of the Debus-Radziszewski reaction, while not known with absolute certainty, is generally believed to occur in distinct stages. wikipedia.org

Diimine Formation : The reaction is initiated by the condensation of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia. This acid-catalyzed step involves nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration to form a diimine intermediate. slideshare.netscribd.com

Condensation with Aldehyde : The diimine intermediate then reacts with the aldehyde (4-formylbenzoic acid). It is proposed that one of the imine nitrogens acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Cyclization and Dehydration : Following the initial condensation, an intramolecular cyclization occurs. The second nitrogen atom of the original diimine attacks an imine carbon, forming a five-membered di-hydro-imidazole ring.

Aromatization : The final step is the elimination of a molecule of water (dehydration) from the cyclized intermediate, which leads to the formation of the stable, aromatic imidazole ring. This oxidation step results in the final product, this compound.

This pathway represents a highly atom-economical multicomponent reaction where three separate molecules assemble into the final heterocyclic product in a single pot. mdpi.com

Role of Intermediates in Synthesis Pathways

The synthesis of the imidazole ring proceeds through a series of reactive, transient intermediates. The primary and most critical intermediate in the Debus-Radziszewski pathway is the diimine formed from glyoxal and ammonia. mdpi.comscribd.com This species contains the pre-assembled N-C-C-N fragment that will ultimately form a part of the imidazole ring.

The subsequent condensation of this diimine with 4-formylbenzoic acid generates a new, larger intermediate. After the initial attack, a hemiaminal-like intermediate is formed, which then cyclizes. The resulting cyclized structure is an imidazoline derivative. This non-aromatic heterocyclic intermediate must then undergo an oxidation/dehydration step to achieve the thermodynamic stability of the aromatic imidazole ring. rsc.org In some related syntheses, α-aminoketones have been identified as key intermediates that undergo cyclodehydration to yield the final imidazole product. rsc.org The efficient formation and subsequent reaction of these intermediates are paramount to achieving a high yield of this compound.

This compound as a Ligand in Coordination Polymer Synthesis

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. This compound is an excellent candidate for the synthesis of coordination polymers due to its ability to bridge multiple metal centers.

The carboxylate and imidazole functional groups of this compound can coordinate to metal ions in several ways, leading to a variety of structural motifs. The imidazole group typically acts as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms.

The carboxylate group, however, exhibits a much more diverse range of coordination modes. It can coordinate to a metal center in a monodentate fashion, where only one oxygen atom is bonded to the metal. It can also act as a bidentate chelating ligand, with both oxygen atoms binding to the same metal center. More commonly in the formation of coordination polymers, the carboxylate group acts as a bridging ligand, connecting two different metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, influencing the dimensionality and topology of the resulting coordination polymer. The combination of these coordination possibilities allows for the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures.

The reaction of this compound with various metal ions under different reaction conditions (e.g., temperature, solvent, and pH) can lead to the formation of a wide range of coordination complexes with distinct structures. For instance, with different metal ions, the ligand can lead to discrete mononuclear complexes, 1D chains, 2D layered structures, and 3D frameworks. The choice of metal ion plays a crucial role in determining the final structure, as different metals have different coordination preferences in terms of coordination number and geometry. For example, the reaction of a similar ligand, 4-(1H-imidazol-4-yl)benzoic acid, with copper, cadmium, zinc, and cobalt ions has been shown to produce a variety of structures ranging from discrete molecules to 3D networks. acs.org This highlights the structural diversity achievable with imidazole-carboxylate ligands.

The ability of this compound to act as a bridging ligand is fundamental to the formation of coordination polymers. nih.gov In this role, the ligand connects two or more metal centers, extending the structure in one, two, or three dimensions. The imidazole nitrogen and the carboxylate group can coordinate to different metal ions, effectively acting as a linker. This bridging functionality is essential for creating the extended networks that are characteristic of coordination polymers and metal-organic frameworks. The length and rigidity of the ligand influence the pore size and topology of the resulting framework.

Fabrication of Metal-Organic Frameworks (MOFs) with this compound

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The porous nature of MOFs makes them promising materials for applications in gas storage, separation, and catalysis.

Zirconium-based MOFs (Zr-MOFs) are known for their exceptional thermal and chemical stability. nih.gov A notable example of a Zr-MOF constructed using a derivative of this compound is HIAM-4040. nih.gov This MOF was synthesized using a pentacarboxylate linker, which was designed to include the this compound moiety. nih.gov The synthesis of HIAM-4040 involves the reaction of the custom-designed organic linker with ZrCl4. nih.gov The resulting structure features Zr6 clusters connected by the organic linkers, forming a 3D framework with a specific topology. nih.gov The incorporation of the imidazole functionality within the pores of the MOF can provide active sites for catalysis or enhance interactions with guest molecules.

Table 1: Synthesis Parameters for HIAM-4040 nih.gov

| Parameter | Value |

| Metal Precursor | ZrCl4 |

| Organic Linker | H5CBII (a pentacarboxylic acid containing a this compound unit) |

| Solvent | N,N-dimethylformamide (DMF) |

| Modulator | Formic acid |

| Temperature | 120 °C |

| Reaction Time | 3 days |

The synthesis of MOFs is often carried out using solvothermal methods, where the reaction is conducted in a sealed vessel at elevated temperatures. nih.gov The pH of the reaction mixture is a critical parameter that can significantly influence the outcome of the synthesis. The pH affects the deprotonation of the carboxylic acid group of the ligand, which is necessary for coordination to the metal center. It can also influence the hydrolysis and condensation of the metal precursor, which is particularly important in the formation of Zr-based MOFs where Zr6 clusters are formed in situ.

By carefully controlling the pH, it is possible to direct the synthesis towards a specific MOF topology or to control the crystallinity and defect density of the resulting material. For instance, the addition of modulators, such as formic acid in the synthesis of HIAM-4040, can compete with the linker for coordination to the metal clusters, thereby influencing the kinetics of crystal growth and the final structure. nih.gov While specific studies on the effect of pH on the synthesis of MOFs with this compound are not extensively detailed in the provided search results, the general principles of pH control in MOF synthesis are applicable.

An in-depth look at the coordination chemistry of this compound reveals its significant role in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs). This bifunctional ligand, featuring both a carboxylate group and an imidazole ring, offers versatile coordination capabilities, leading to a wide array of structural topologies and functional properties. This article explores the multifaceted applications of this compound and its derivatives in coordination chemistry, focusing on the design, properties, and applications of the resulting materials.

Computational and Theoretical Investigations of 4 1h Imidazol 2 Yl Benzoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Molecular Geometry Optimization

Vibrational Frequencies and Assignments

Once the molecular geometry is optimized, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By analyzing these modes, researchers can assign the peaks observed in experimental spectra to specific functional groups. For 4-(1H-imidazol-2-yl)benzoic acid, this would allow for the identification of characteristic vibrations of the carboxylic acid group (O-H and C=O stretching), the imidazole (B134444) ring (N-H, C=N, and C-N stretching), and the benzene (B151609) ring (C-H and C-C stretching). A comparison between theoretical and experimental spectra helps to validate the accuracy of the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller energy gap generally implies higher reactivity. For this compound, an FMO analysis would map the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to show regions of varying electrostatic potential. Red areas indicate regions of high electron density and negative potential, which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions with positive potential, prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential. For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the imidazole ring as potential sites for hydrogen bonding and other intermolecular interactions.

Thermochemical Properties

DFT calculations can also be used to predict the thermochemical properties of a molecule, such as its standard enthalpy of formation, entropy, and heat capacity. These properties are calculated based on the vibrational frequencies and are essential for understanding the molecule's stability and its behavior in chemical reactions under different temperature conditions. Such data for this compound would be valuable for predicting its thermodynamic behavior.

NMR Chemical Shift Predictions (¹H and ¹³C NMR)

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming the structure of a synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR spectra. By comparing the predicted chemical shifts with experimental data, researchers can confidently assign the signals in the NMR spectrum to specific atoms in the molecule. For this compound, this would involve predicting the chemical shifts for the protons and carbons in both the benzene and imidazole rings, as well as the carboxylic acid group.

Conformational Flexibility Analysis

To determine this flexibility, a molecular energy profile can be calculated by systematically varying the key torsion angle and calculating the energy at each step. For a related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, this type of analysis was performed using semi-empirical calculations (AM1) where the torsion angle was varied from -180° to +180°. researchgate.net

In the crystal structure of the isomer, 4-(imidazol-1-yl)benzoic acid, the imidazole and benzene rings are twisted with a dihedral angle of 14.5 (1)°. nih.govnih.govresearchgate.net This non-planar conformation is a result of balancing steric hindrance and electronic conjugation effects. Computational studies on such molecules aim to find the minimum energy conformation by optimizing the geometry. The difference in energy between the planar and twisted conformations provides a measure of the rotational barrier.

Table 1: Illustrative Conformational Energy Profile Data (Note: This table is illustrative, based on typical findings for similar compounds.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 (Planar) | 2.5 |

| 15 | 0.8 |

| 30 | 0.1 |

| 45 | 0.0 (Global Minimum) |

| 60 | 0.4 |

| 90 (Perpendicular) | 3.2 |

Solvent Effects on Molecular Properties

The properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these solvent effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

One key property affected by solvents is the electronic excitation energy, which is related to the UV-Vis absorption spectrum. Studies on similar molecules, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, have investigated the UV-vis spectrum and the effects of solvents computationally. mdpi.com Changes in solvent polarity can cause shifts in the absorption maxima (solvatochromism), which can be predicted theoretically. The energetic behavior of related molecules in different solvent media has been examined using methods like B3LYP with the 6-31G(d) basis set, applying the Onsager and PCM models. researchgate.net

Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, like this compound, are of great interest for their potential non-linear optical (NLO) properties. These properties arise from the interaction of the molecule's extended π-electron clouds with intense electromagnetic fields, leading to applications in photonics and optoelectronics. semanticscholar.org The charge transfer character, often from a donor part to an acceptor part of the molecule, is crucial for high NLO response.

Theoretical investigations into the NLO properties of similar imidazole derivatives have been conducted using TD-DFT methods. semanticscholar.orgnih.gov These studies have shown that features like a low HOMO-LUMO energy gap, a high total dipole moment, and significant changes in dipole moment upon electronic excitation are linked to strong NLO activity. semanticscholar.orgnih.gov

The first-order hyperpolarizability (β) is a key metric for quantifying the second-order NLO response of a molecule. High β values are desirable for applications like second-harmonic generation. Computational chemistry allows for the direct calculation of β using DFT methods. For many imidazole and triazole derivatives, theoretical calculations have been performed to predict their hyperpolarizabilities. semanticscholar.orgnih.gov For example, a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid expanded its research to compute the first-order hyperpolarizability to predict its NLO characteristics. mdpi.com The results from these calculations help in designing new molecules with enhanced NLO properties.

Table 2: Calculated NLO Properties for a Related Imidazole Derivative (Note: Data is illustrative and based on findings for compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol.)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.8 | Debye |

| Mean Polarizability (α) | 45.2 x 10-24 | esu |

| First Hyperpolarizability (β) | 7.5 x 10-30 | esu |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer, intramolecular interactions, and the nature of chemical bonds. niscpr.res.in It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For imidazole-based compounds, NBO analysis reveals significant hyperconjugative interactions, such as those between π orbitals of the aromatic rings and σ* orbitals of adjacent bonds. semanticscholar.orgmalayajournal.org These interactions contribute to the stability of the molecule and play a role in its electronic properties. NBO analysis has been used to explore charge transfer within systems containing imidazole and thiazole (B1198619) moieties. niscpr.res.in In studies of related compounds, NBO analysis has been linked to high hyperpolarizabilities, indicating a connection between intramolecular charge transfer and NLO properties. semanticscholar.orgnih.gov

Table 3: Illustrative NBO Analysis for Donor-Acceptor Interactions (Note: This table is illustrative, showing typical interactions found in similar aromatic heterocyclic systems.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π*(C3-C4) | 20.5 |

| π(Im-ring) | π*(Bz-ring) | 15.2 |

| LP(N1) | σ*(C5-C6) | 2.8 |

LP(N) refers to a lone pair on a Nitrogen atom. Im-ring and Bz-ring refer to the imidazole and benzene rings, respectively.

Quantum Chemical Descriptors for Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations are used to predict the reactivity of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). niscpr.res.in For related benzimidazole (B57391) compounds, MEP analysis has been used to identify the most likely sites for electrophilic and nucleophilic interactions. niscpr.res.inmdpi.com

These descriptors are essential for understanding how this compound might interact with other molecules, such as biological receptors or chemical reactants.

Comparison of Theoretical and Experimental Data

A critical aspect of computational studies is the validation of theoretical results against experimental data. This comparison ensures that the chosen computational model and level of theory accurately represent the real molecule.

Geometric Parameters: Calculated bond lengths and angles from geometry optimization are often compared with data from single-crystal X-ray diffraction. For the isomer 4-(imidazol-1-yl)benzoic acid, detailed crystal structure data is available, providing a benchmark for theoretical models. nih.govresearchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies calculated using DFT are compared with experimental data from FT-IR and Raman spectroscopy. Typically, calculated frequencies are scaled by a factor to account for anharmonicity and basis set limitations. Studies on related molecules show a good agreement between scaled theoretical frequencies and experimental vibrational bands. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts. These theoretical values are then compared with experimental ¹H and ¹³C NMR data, often showing a strong correlation. researchgate.netmdpi.com

This rigorous comparison between theory and experiment provides confidence in the predictive power of the computational models for properties that are difficult or impossible to measure directly.

Supramolecular Chemistry and Self Assembly of 4 1h Imidazol 2 Yl Benzoic Acid Analogues

Self-Assembly Techniques for 4-(1H-imidazol-2-yl)benzoic Acid Derivatives

The fabrication of organized supramolecular structures from this compound derivatives relies on controlled self-assembly techniques. One such technique involves a solution-based self-assembly process. For instance, ultralong microbelts of sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate (SDB) have been successfully fabricated using this method rsc.org. The process demonstrates a level of control where the dimensions of the resulting structures can be managed by adjusting experimental parameters. Specifically, the length of the SDB microbelts is tunable by modifying the concentration of the SDB solution and the aging temperature rsc.org. Another common technique is the slow evaporation method, where crystals are grown from a solution of the compound in a suitable solvent, such as ethanol (B145695) nih.gov.

Formation of Supramolecular Structures (e.g., microbelts)

The self-assembly of this compound analogues can lead to a variety of well-defined supramolecular structures. A notable example is the formation of ultralong microbelts from sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate (SDB) rsc.org. These microbelts exhibit a distinct belt-like morphology with a rectangular cross-section. Under optimal conditions, these structures can achieve a uniform size, with dimensions of approximately 5 μm in width, 2 μm in thickness, and a remarkable length of up to 5 mm rsc.org. The formation of these ordered, high-aspect-ratio structures highlights the potential of triarylimidazole derivatives in the development of materials for optoelectronic applications rsc.org.

Hydrogen-Bonding Interactions in Self-Assembled Systems

Hydrogen bonding is a primary driving force in the self-assembly of imidazole (B134444) derivatives, directing the formation of specific supramolecular networks. The imidazole ring, with its proton-donating N-H group and proton-accepting N atom, along with the carboxylic acid group, provides multiple sites for hydrogen bonding.

O—H···N and N—H···O Interactions : In the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, both the benzimidazole (B57391) and water molecules act as hydrogen-bond donors and acceptors. mdpi.com These interactions, specifically O–H… N and N–H… O, generate an infinite chain motif within the crystal lattice mdpi.com.

O—H···N and C—H···O Interactions : For 4-(imidazol-1-yl)benzoic acid, intermolecular O—H⋯N hydrogen bonds link molecules into chains, which are further organized into sheets through weaker C—H⋯O interactions nih.govnih.gov. Similarly, the crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid reveals a three-dimensional network formed by O—H⋯N, O—H⋯O, and C—H⋯O hydrogen bonds nih.gov.

N—H···N Interactions : In derivatives like 4-(1H-benzimidazol-2-yl)benzonitrile, molecules are linked into zig-zag chains by intermolecular N—H···N hydrogen bonds, where the protonated nitrogen of the imidazole ring acts as the donor and the nitrogen of the nitrile group serves as the acceptor nih.gov.

These varied hydrogen-bonding motifs demonstrate the robustness and versatility of the imidazole moiety in creating diverse and stable supramolecular assemblies nih.gov.

Pi-Stacking Interactions in Supramolecular Architectures

Alongside hydrogen bonding, π-stacking interactions between the aromatic rings of this compound and its analogues play a crucial role in stabilizing supramolecular architectures. The electron-rich nature of the imidazole ring enhances these π–π interactions nih.gov.

In many crystal structures of benzimidazole derivatives, molecules are connected through intermolecular π–π stacking researchgate.netrsc.org. These interactions, in conjunction with hydrogen bonds, help to build complex supramolecular networks researchgate.net. For example, in the crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, C—H⋯π interactions are observed in addition to extensive hydrogen bonding nih.gov. Studies have shown that imidazole can form stable π–π stacked dimers, which can create efficient conductance pathways in single-molecule junctions nih.govrsc.org. However, tight π-stacking can also lead to fluorescence quenching in the solid state rsc.org.

Ionic Self-Assembly in Related Systems

Ionic interactions provide another powerful tool for directing the self-assembly of related imidazole-based systems, particularly imidazolium salts, which are a class of ionic liquids. By modifying the structure of these salts, such as the number and length of alkyl chains, a variety of liquid crystal phases can be induced nih.gov.

For a series of rodlike 1-phenyl-1H-imidazole-based ionic liquid crystals, structural modifications led to a phase sequence of Smectic A (SmA), columnar (Col), and micellar cubic (CubI) phases nih.gov. The self-assembly is highly dependent on the packing of the molecules. For instance, short N-terminal chains on the imidazolium unit favor an end-to-end packing, leading to segregated core-shell aggregates in the columnar and cubic phases. In contrast, elongating the N-terminal chain can lead to a mixing of the alkyl chains and an intercalation of the aromatic cores, which favors the formation of single-layer SmA phases over columnar or cubic structures nih.gov. This demonstrates that tailoring the molecular structure provides a powerful method for controlling self-assembly in these ionic systems nih.gov.

Crystallization Studies of Imidazole Derivatives

Crystallization studies are essential for elucidating the precise three-dimensional arrangement of molecules in the solid state, providing direct insight into the non-covalent interactions that govern self-assembly. X-ray diffraction analysis of various imidazole derivatives has revealed detailed information about their crystal packing.

For example, 4-(imidazol-1-yl)benzoic acid crystallizes in a monoclinic system, with molecules linked into chains and sheets by O—H···N and C—H···O hydrogen bonds nih.gov. Another derivative, 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, crystallizes in a triclinic system, forming a complex 3D network stabilized by multiple types of hydrogen bonds and C—H⋯π interactions nih.gov. The crystal structure of 4-(1H-benzimidazol-2-yl)benzonitrile shows that the benzimidazole and phenyl rings are nearly coplanar, and molecules are linked into zigzag chains via N—H···N hydrogen bonds nih.gov.

The table below summarizes crystallographic data for selected derivatives.

| Compound Name | Formula | Crystal System | Space Group | Reference |

| 4-(Imidazol-1-yl)benzoic acid | C₁₀H₈N₂O₂ | Monoclinic | P2₁/c | nih.gov |

| 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid | C₂₅H₂₂N₂O₃ | Triclinic | Pī | nih.gov |

| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one | C₁₉H₂₀N₂O | Monoclinic | P2₁/c | mdpi.com |

Role of this compound in Directed Assembly of Molecular Building Blocks

The specific combination of a carboxylic acid group and an imidazole ring makes this compound a highly effective and versatile molecular building block, often referred to as a linker or ligand in coordination chemistry. This molecule can be used to connect metal ions or clusters in a directed fashion to construct highly ordered, extended structures such as Metal-Organic Frameworks (MOFs) cd-bioparticles.net.

The imidazole and carboxylate groups can coordinate to metal centers, while the rigid backbone of the molecule provides spatial directionality. This allows for the rational design and synthesis of porous materials with tunable properties. Furthermore, related multitopic ligands, such as 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid, have been synthesized and used to create complex structures with triorganotin precursors, demonstrating the flexibility of this molecular scaffold in building diverse supramolecular assemblies and coordination polymers researchgate.net.

Applications of 4 1h Imidazol 2 Yl Benzoic Acid in Advanced Materials Science

Development of Advanced Materials utilizing 4-(1H-imidazol-2-yl)benzoic Acid

The development of advanced materials often relies on the strategic selection of organic ligands that can assemble with metal ions to form robust and functional structures. This compound is recognized as a valuable linker in the synthesis of Metal-Organic Frameworks (MOFs) cd-bioparticles.net. MOFs are a class of crystalline porous materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.

While specific research detailing the synthesis and properties of MOFs using this compound is an area of ongoing investigation, the analogous compound, 4-(1H-imidazol-4-yl)benzoic acid, has been successfully used to construct a variety of coordination polymers with diverse structural motifs, from one-dimensional chains to complex three-dimensional frameworks acs.org. These studies highlight the potential of imidazole-carboxylate ligands in creating advanced materials with interesting properties, such as luminescence and gas adsorption acs.org. The commercial availability of this compound as a linker for MOs suggests its growing importance in this research domain cd-bioparticles.net.

Incorporation into Polymer Matrices for Material Property Enhancement

The incorporation of functional molecules into polymer matrices is a common strategy to enhance the properties of the resulting composite materials. These enhancements can include improved thermal stability, mechanical strength, or the introduction of new functionalities such as conductivity or catalytic activity.

Currently, publicly available research specifically detailing the incorporation of this compound into polymer matrices for material property enhancement is limited. However, the bifunctional nature of the molecule, with its reactive carboxylic acid and imidazole (B134444) groups, suggests its potential as a monomer or a functional additive in polymerization processes. The imidazole group, for instance, is known to participate in various chemical reactions and can act as a coordination site for metal ions, which could be exploited to create functional polymer composites.

Contribution to Nanomaterial Development

The synthesis and functionalization of nanomaterials are at the forefront of materials science, with applications ranging from medicine to electronics. Organic molecules play a crucial role in controlling the growth, stability, and surface properties of nanoparticles.

The application of this compound in nanomaterial development is exemplified by its use in modifying graphitic carbon nitride (g-C3N4) for photocatalytic applications, as will be detailed in the following section. While specific examples of its use in the synthesis of other types of nanoparticles are not widely reported, related imidazole-dicarboxylic acids have been used to functionalize silver nanoparticles for sensing applications nih.gov. This indicates the potential of imidazole-based ligands in tailoring the surface chemistry and functionality of a variety of nanomaterials.

Photocatalysis and Hydrogen Evolution

A significant application of this compound is in the field of photocatalysis, particularly for hydrogen evolution from water. This process is a promising avenue for clean energy production, and the efficiency of photocatalytic systems is a key area of research.

Graphitic carbon nitride (g-C3N4) is a metal-free semiconductor that has attracted considerable attention as a photocatalyst due to its suitable electronic band structure and high stability. However, its efficiency is often limited by the rapid recombination of photogenerated electron-hole pairs. To address this, researchers have developed a method to modify g-C3N4 by grafting this compound (IBA) onto its edges researchgate.net.

This modification is achieved through a one-pot chemical condensation of urea (B33335) with IBA researchgate.net. The successful incorporation of IBA into the g-C3N4 structure has been confirmed by various spectroscopic techniques, including ¹³C NMR, Fourier-transform infrared spectroscopy (FTIR), and UV-vis absorption spectroscopy researchgate.net. This edge grafting plays a crucial role in enhancing the photocatalytic performance of the material.

To further boost the photocatalytic activity, cocatalysts are often loaded onto the surface of the primary photocatalyst. In the case of IBA-grafted g-C3N4, nickel sulfide (B99878) (NiS) has been shown to be an effective cocatalyst researchgate.net. The NiS is deposited onto the g-CN/IBA composite via a subsequent photodeposition step researchgate.net.

A strong synergistic effect is observed between the edge-grafted IBA and the NiS cocatalyst. This synergy is credited with the significantly enhanced performance in visible-light-driven hydrogen evolution compared to unmodified g-C3N4 researchgate.net. This collaborative action highlights a promising strategy for designing highly efficient photocatalytic systems.

The combination of IBA grafting and NiS loading leads to notable improvements in the key photophysical properties of the g-C3N4 photocatalyst. A remarkable redshift in the optical absorption is observed, which allows the material to absorb a broader range of visible light researchgate.net. This enhanced light absorption increases the number of photogenerated charge carriers.

Furthermore, the synergistic system effectively suppresses the recombination of these charge carriers and promotes their separation. The favorable separation of photogenerated electrons and holes is a critical factor in improving the efficiency of the photocatalytic process researchgate.net. This work provides a method for simultaneously increasing the active sites for both light absorption and surface reactions, thereby maximizing the photocatalytic hydrogen production activity researchgate.net.

| Photocatalyst | **Hydrogen Evolution Rate (μmol g⁻¹ h⁻¹) ** | Apparent Quantum Efficiency (at 450 nm) | Key Features | Reference |

| g-CN/IBA-3%NiS | Not specified in abstract | 3.20% | Synergistic effect of IBA grafting and NiS loading, enhanced visible-light absorption, and improved charge separation. | researchgate.net |

Future Research Directions and Emerging Areas for 4 1h Imidazol 2 Yl Benzoic Acid

Exploration of Novel Biological Activities and Therapeutic Targets

The imidazole (B134444) nucleus is a well-established pharmacophore present in numerous therapeutic agents. While the specific biological profile of 4-(1H-imidazol-2-yl)benzoic acid is still emerging, research on its analogs provides compelling directions for future investigation.

Anticancer Agents: Derivatives of benzimidazole (B57391), a related heterocyclic system, have been synthesized and linked to sulfonamides to create potent inhibitors of the V600E mutant of BRAF kinase (V600EBRAF), a key target in melanoma treatment. nih.gov One such series, based on a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core, yielded compounds with IC₅₀ values as low as 0.49 µM against V600EBRAF. nih.gov This suggests that this compound could serve as a foundational scaffold for developing new kinase inhibitors for various cancer types.

Antimalarial Compounds: A novel class of 1H-imidazol-2-yl-pyrimidine-4,6-diamines has demonstrated potent activity against the erythrocyte stage of Plasmodium falciparum, including drug-resistant strains. nih.gov This highlights the potential of the imidazole core in combating infectious diseases, warranting screening of this compound and its derivatives against malaria and other pathogens.

Metabolic Disease Modulators: Imidazo[1,2-a]pyridine derivatives have been identified as potent and selective agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that regulates the metabolism of xenobiotics, lipids, and glucose. nih.gov Given that CAR is a therapeutic target for liver and metabolic diseases, the this compound scaffold is a promising starting point for designing new CAR modulators. nih.gov

Platelet Aggregation Inhibitors: Analogs of a related structure, 4-([2-(1H-imidazol-1-yl)-1-(4-substituted-phenyl)ethoxy]methyl)benzoic acids, have been reported as inhibitors of thromboxane (B8750289) synthetase, thereby preventing platelet aggregation. nih.gov The most potent compound in one study showed activity comparable to the established inhibitor Dazoxiben, indicating that the imidazole-benzoic acid framework is a viable candidate for developing novel anti-thrombotic agents. nih.gov

Future work should focus on systematic screening of this compound against a broad panel of therapeutic targets, including kinases, nuclear receptors, and enzymes involved in infectious diseases.

Design and Synthesis of New this compound Analogs with Enhanced Bioactivity

Building upon initial findings, the rational design and synthesis of new analogs are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Structural Modifications: Future synthetic efforts can explore modifications at several key positions:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the benzoic acid ring can modulate lipophilicity and electronic properties, potentially enhancing target binding and cell permeability.

Derivatization of the Carboxylic Acid: Converting the carboxylic acid to esters, amides, or other bioisosteres can improve oral bioavailability and create prodrugs that release the active acid form in vivo. nih.gov

Modification of the Imidazole Ring: N-alkylation or substitution on the imidazole ring can alter the compound's hydrogen-bonding capabilities and steric profile, leading to improved target selectivity.

Synthesis Strategies: Efficient synthetic routes are paramount. Methodologies have been developed for producing related imidazole derivatives, such as the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzenamine and the arylation of 1H-benzo[d]imidazole with 4-chloro-2-(methylthio)pyrimidine. nih.govresearchgate.net Similar strategies, including palladium-catalyzed cross-coupling reactions and multicomponent reactions, can be adapted for the large-scale and diversity-oriented synthesis of new this compound analogs.

The table below summarizes examples of synthesized analogs and their observed biological activities, providing a blueprint for future design.

| Analog Class | Target/Activity | Key Finding | Reference |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides | V600EBRAF Inhibition (Anticancer) | Compound 12l showed a potent IC₅₀ of 0.49 µM. | nih.gov |

| 1H-imidazol-2-yl-pyrimidine-4,6-diamines | Plasmodium falciparum (Antimalarial) | Compound 40 exhibited high potency against wild-type and resistant parasite strains. | nih.gov |

| 4-([2-(1H-imidazol-1-yl)-1-(4-substituted-phenyl)ethoxy]methyl)benzoic acid | Thromboxane Synthetase Inhibition (Antiplatelet) | Ester derivatives were more potent than the parent acids due to increased platelet permeability. | nih.gov |

| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridines | Constitutive Androstane Receptor (CAR) Agonism | Identified potent agonists with nanomolar activity, suggesting therapeutic potential for metabolic diseases. | nih.gov |

Advanced Materials with Tailored Functionalities

The rigid, bifunctional structure of this compound makes it an excellent organic linker for the construction of advanced porous materials, particularly Metal-Organic Frameworks (MOFs). cd-bioparticles.net

MOF Synthesis: This molecule can coordinate with various metal ions or clusters through its carboxylate group, while the imidazole nitrogen atoms can either bind to metals or form hydrogen bonds to direct the framework's topology. Research on the related linker 4-((4-(1H-imidazol-1-yl)phenylimino)methyl)benzoic acid (HImibz) has produced an 8-fold interpenetrated diamondoid MOF with cadmium, [Cd(Imibz)₂]. researchgate.net This material exhibits flexible and dynamic properties, including phase transformations upon sorption of water vapor and CO₂. researchgate.net

Functional Properties: Future research should explore the synthesis of MOFs using this compound with different metals (e.g., Zn, Cu, Zr) to create materials with tailored functionalities. Potential applications include:

Gas Storage and Separation: The inherent porosity and potential for flexible, "breathing" frameworks could be exploited for storing gases like hydrogen and methane (B114726) or for separating CO₂ from industrial emissions. researchgate.net

Sensing: Incorporation of these MOFs into sensing devices could allow for the detection of specific small molecules that interact with the framework.

Drug Delivery: The porous nature of these materials could be harnessed to encapsulate and release therapeutic agents. cd-bioparticles.net

Development of Predictable and Switchable Catalytic Systems

The imidazole moiety is a precursor to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts. Furthermore, the molecule as a whole can act as a ligand for transition metals, opening avenues for developing novel catalytic systems.

Ligand for Homogeneous Catalysis: By coordinating to metal centers, this compound can be used to create well-defined metal complexes. Future work could investigate the catalytic activity of these complexes in reactions such as C-C cross-coupling, hydrogenations, and oxidations. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the ligand.

Heterogeneous Catalysis: Incorporating these metal complexes as nodes within a MOF structure (as described in 8.3) would create heterogeneous catalysts. This approach combines the activity of a homogeneous catalyst with the stability and recyclability of a solid-state material.

Switchable Catalysis: The flexible nature observed in related MOFs suggests the possibility of creating "smart" catalytic systems. researchgate.net The conformation of the linker, and thus the accessibility of the catalytic sites, could potentially be switched by external stimuli like guest molecules or temperature, allowing for on-demand control of catalytic activity.

Further Investigation into Self-Assembly Mechanisms and Controlled Morphologies

Understanding and controlling how molecules of this compound interact and self-assemble is fundamental to designing crystalline materials and nanomaterials with desired properties. Crystal structure analyses of its isomer, 4-(imidazol-1-yl)benzoic acid, reveal that intermolecular O—H···N hydrogen bonds between the carboxylic acid and an imidazole nitrogen are the primary driving force for assembly, linking molecules into chains. researchgate.netnih.gov These chains are further organized into 2D sheets through weaker C—H···O interactions. researchgate.netnih.gov

Future research should focus on:

Detailed Crystallographic Studies: Obtaining the single-crystal X-ray structure of this compound and its co-crystals with other molecules will elucidate the specific hydrogen-bonding patterns and other non-covalent interactions that govern its self-assembly.

Controlling Morphology: By changing crystallization conditions (e.g., solvent, temperature, additives), it may be possible to control the morphology of the resulting crystals, producing materials with different shapes and sizes (nanorods, plates, etc.) for specific applications.

Supramolecular Gels: The strong directional hydrogen bonding could potentially be exploited to form supramolecular gels in certain solvents, creating soft materials with tunable properties.

The table below presents crystallographic data for the closely related isomer, 4-(imidazol-1-yl)benzoic acid, which serves as a model for the types of interactions to be expected. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 4.1443 (11) |

| b (Å) | 6.6561 (19) |

| c (Å) | 15.706 (4) |

| β (°) | 101.023 (7) |

| Volume (ų) | 425.3 (2) |

| Key Hydrogen Bond | O—H···N (links molecules into chains) |

常见问题

Q. What are the common synthetic routes for 4-(1H-imidazol-2-yl)benzoic acid in academic research?

The compound is typically synthesized via one-pot multicomponent reactions. For example, condensation of 2-aminothiazole with aromatic aldehydes and N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide under reflux conditions yields derivatives bearing the imidazole-benzoic acid scaffold . Another approach involves reacting substituted benzohydrazides with propargyl derivatives to form Schiff base analogs, followed by cyclization to stabilize the imidazole core . Key considerations include optimizing reaction temperature (80–120°C) and solvent systems (e.g., ethanol or DMF) to enhance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid, N-H stretch at ~3100 cm⁻¹ for imidazole) .

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, imidazole protons at δ 7.0–7.5 ppm), while ¹³C NMR confirms carbon connectivity .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- UV-Vis : Assesses π→π* transitions in the aromatic-imidazole system (λmax ~250–300 nm) .

Q. What purification methods are recommended post-synthesis?

Recrystallization using ethanol/water mixtures (7:3 v/v) effectively removes unreacted starting materials. For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients (20–50% EA) isolates the target compound . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is used for analytical purity (>95%) .

Advanced Research Questions

Q. How does this compound enhance photocatalytic hydrogen evolution?

The compound acts as a cocatalyst modifier in g-C₃N₄-based systems. Edge grafting via photodeposition improves electron-hole separation, increasing H₂ production rates by ~3-fold. The imidazole nitrogen coordinates with NiS cocatalysts, facilitating proton reduction kinetics. Optimal loading (0.5–1.0 wt%) and irradiation wavelengths (λ > 420 nm) are critical for efficiency .

Q. What strategies resolve crystallographic data contradictions in imidazole-benzoic acid derivatives?

- Refinement software : SHELXL (via SHELX suite) refines high-resolution data, addressing disorder in the imidazole ring or benzoic acid moiety .

- Twinning analysis : SHELXD detects pseudo-merohedral twinning in crystals with low symmetry (e.g., monoclinic systems) .

- Hydrogen bonding networks : Olex2 visualization tools map intermolecular interactions (e.g., O–H···N between carboxylic acid and imidazole) to validate packing models .

Q. How is the compound utilized in zirconium-based metal-organic frameworks (MOFs)?

As a linker, the benzoic acid group coordinates with Zr₆ clusters to form HIAM-4040, a 5-connected framework. Key parameters include:

- pH control (3.5–4.0) to prevent cluster hydrolysis.

- Solvothermal synthesis (120°C, 48 hrs) in DMF/water mixtures.

- Post-synthetic modification : The imidazole moiety can be functionalized with transition metals (e.g., Cu²⁺) for catalytic applications .

Q. What computational methods predict coordination behavior in MOFs?

Density functional theory (DFT) calculates binding energies between the carboxylic acid group and metal nodes (e.g., Zr⁴⁺). Molecular dynamics simulations assess framework stability under thermal stress (298–500 K). Charge distribution analysis (Mulliken charges) identifies electron-rich imidazole sites for guest molecule adsorption .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.